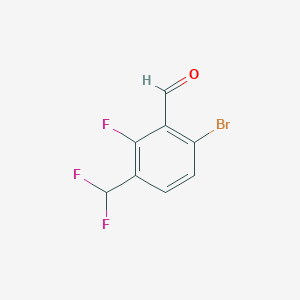
6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde” is a complex organic compound that contains a benzaldehyde group, which is often used in the synthesis of various organic compounds due to its reactivity . The bromo, difluoromethyl, and fluoro substituents on the benzene ring can potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde” would consist of a benzene ring with bromo, difluoromethyl, and fluoro substituents, and an aldehyde group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The chemical reactions of “6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde” would likely be influenced by the presence of the aldehyde group, which is often involved in nucleophilic addition reactions, as well as the halogen substituents, which can participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde” would be influenced by its molecular structure. For example, the presence of halogen substituents might increase its molecular weight and influence its polarity .Applications De Recherche Scientifique
Antimicrobial Applications
Research indicates that derivatives of bromo-fluorobenzaldehyde, including 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde, have potential applications in antimicrobial activities. Studies have shown the synthesis of various compounds derived from bromo-fluorobenzaldehydes and their subsequent screening for antimicrobial effectiveness against various strains of bacteria and fungi (Jagadhani et al., 2014), (Babu et al., 2015).
Analytical Chemistry and Quality Control
In the field of analytical chemistry, 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde has been utilized in the analysis and separation of regioisomer impurities. This is particularly significant in the synthesis of active pharmaceutical ingredients (APIs), where controlling the purity of the starting material is crucial due to potential genotoxicity (Shen et al., 2016).
Synthesis of Novel Compounds
The compound has been employed in the synthesis of various novel chemical structures. This includes the creation of benzothiazepines, pyrazolines, and quinoline derivatives which have potential applications in medicinal chemistry and material science (Jagadhani et al., 2015), (Hu et al., 2003).
Applications in Drug Synthesis
The compound also plays a role in the synthesis of key intermediates for drug discoveries. For instance, it has been used in the efficient synthesis of compounds like methyl 4-bromo-2-methoxybenzoate, demonstrating its significance in pharmaceutical research (Chen Bing-he, 2008).
Research on Molecular Structure and Properties
Detailed studies have been conducted on the molecular structure and vibrational spectra of analogs of bromo-fluorobenzaldehyde. These studies help in understanding the properties of the compound and its derivatives, which is valuable for designing new materials and drugs (Parlak et al., 2014), (Tursun et al., 2015).
Mécanisme D'action
The mechanism of action of “6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde” would depend on its specific application. For example, if used as a pharmaceutical, it might interact with biological targets through various non-covalent interactions.
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-3-(difluoromethyl)-2-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYWELFYYPPGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

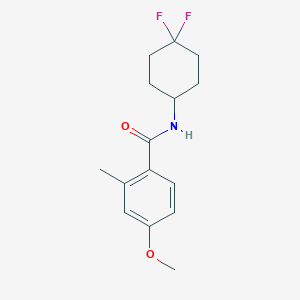
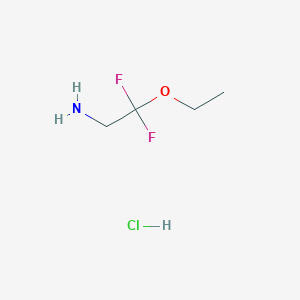
![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)
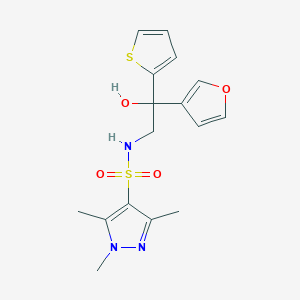

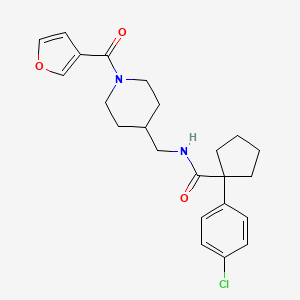
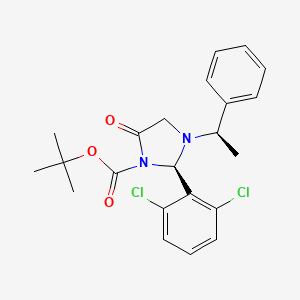

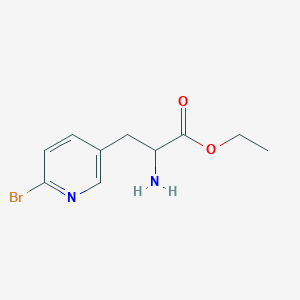
![1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475169.png)
![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)